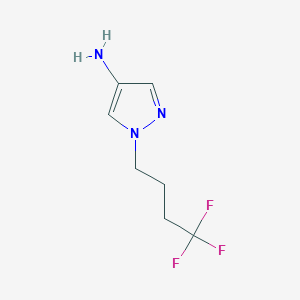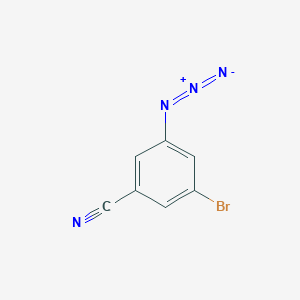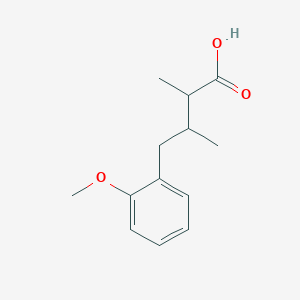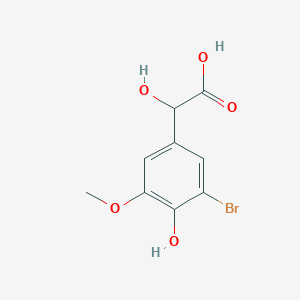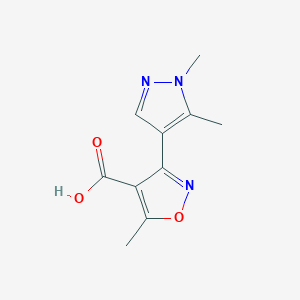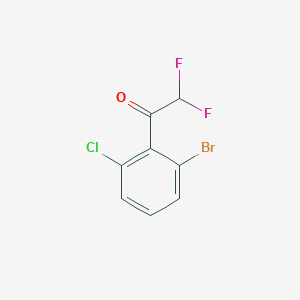
4-(Thiophen-2-yl)butan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)butan-1-aminehydrochloride is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation reaction of thiophene derivatives with appropriate amine precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Thiophen-2-yl)butan-1-aminehydrochloride may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Thiophen-2-yl)butan-1-aminehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Properties
Molecular Formula |
C8H14ClNS |
|---|---|
Molecular Weight |
191.72 g/mol |
IUPAC Name |
4-thiophen-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h3,5,7H,1-2,4,6,9H2;1H |
InChI Key |
NIPGBMLPTSPTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



